(3-Methoxy-5-methylphenyl)methanamine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Compound Synthesis : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using p-Toluic hydrazide and glycine through polyphosphoric acid condensation, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018).
Antimicrobial Activities
- Antimicrobial Derivatives : A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized from 4-methoxyaniline, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).
Receptor Binding Studies
- Receptor Binding Studies : The compound 1-(2-phenoxyphenyl)methanamine showed dual 5-HT and NA reuptake pharmacology, with good human in vitro metabolic stability and selectivity (Whitlock, Blagg & Fish, 2008).
Analytical Characterizations
- Analytical Characterizations : A study focused on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, providing insights into the identification of newly emerging substances of abuse (Wallach et al., 2016).
Metabolite Studies
- Monoamine Metabolites : The study of monoamine metabolites in human cerebrospinal fluid used techniques like high-performance liquid chromatography to measure compounds including 3-methoxy-4-hydroxyphenylglycol, relevant to neurological and psychiatric disorders (Mena, Aguado & Yébenes, 1984).
Ligand Evaluation for Receptors
- 5-HT4 Receptor Ligands : Indole-3-methanamines were evaluated as ligands for the 5-HT(4) receptor, with some compounds showing good affinity and potential for further synthetic work (Hanna-Elias et al., 2009).
Photocytotoxicity and Imaging
- Photocytotoxicity and Imaging : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light to various cell lines and were effective for cellular imaging (Basu et al., 2014).
Anticonvulsant Agents
- Potential Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, showing promise as potential anticonvulsant agents (Pandey & Srivastava, 2011).
Herbicide Studies
- Herbicide Runoff and Volatilization : A study on field-scale herbicide runoff and volatilization losses over eight years provided insights into environmental factors influencing herbicide behavior (Gish et al., 2011).
Serotonin Receptor Agonists
- Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019).
Cholesterol Synthesis Inhibition
- Squalene Epoxidase Inhibition : NB-598, a compound including a methanamine moiety, was found to inhibit squalene epoxidase, impacting cholesterol synthesis (Horie et al., 1990).
Iron(III) Complexes for Uptake and Photocytotoxicity
- Iron(III) Complexes for Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines showed significant uptake in cancer cells and remarkable photocytotoxicity (Basu et al., 2015).
Synthesis of Novel Compounds
- Novel Synthesis : A novel synthesis approach for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives was reported, highlighting a method to generate a variety of substituted compounds (Schlosser et al., 2015).
QSAR of Phenoxyphenyl-methanamine Compounds
- QSAR Models : Quantitative structure-activity relationship models for phenoxyphenyl-methanamine compounds were used to evaluate activities and understand the SAR of the compounds (Mente et al., 2008).
Dopamine Metabolite Measurement
- Measuring Dopamine Metabolites : A highly sensitive method for measuring 3-methoxytyramine, a dopamine metabolite, using HPLC with electrochemical detection, was developed, providing insights into dopamine utilization (Heal, Frankland & Buckett, 1990).
Safety And Hazards
properties
IUPAC Name |
(3-methoxy-5-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONZQGFYUJIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-methylphenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.